Methyl 5-(4-methylphenyl)-1,2,4-oxadiazole-3-carboxylate
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Overview
Description
“Methyl 5-(4-methylphenyl)-1,2,4-oxadiazole-3-carboxylate” is a compound that contains an oxadiazole ring. Oxadiazoles are a class of organic compounds containing a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . They are known for their diverse pharmacological effects and are a very important class among medicinal compounds .
Scientific Research Applications
Energetic Material Research
Methyl 5-(4-methylphenyl)-1,2,4-oxadiazole-3-carboxylate and its derivatives have been investigated for their potential as energetic materials. Xu, Yang, and Cheng (2018) synthesized derivatives of 3-methyl-1,2,5-oxadiazole 2-oxide, revealing properties suggesting potential use as melt-cast explosives due to their low melting points, moderate decomposition temperatures, and good detonation performances (Xu, Yang, & Cheng, 2018).
Mesogenic Material Development
The compound and its related structures have been utilized in the development of mesogenic materials, substances that exhibit liquid crystalline behaviors. Ali and Tomi (2018) synthesized series containing a 1,2,4-oxadiazole ring, observing distinct mesophase behaviors, highlighting the compound's utility in the creation of materials with specific liquid crystalline properties (Ali & Tomi, 2018).
Corrosion Inhibition
Research by Kalia et al. (2020) explored the use of oxadiazole derivatives as agents for controlling steel corrosion. Their study demonstrated that these derivatives can effectively inhibit corrosion in a hydrochloric acid solution, suggesting the compound's potential application in corrosion prevention (Kalia et al., 2020).
Structural Characterization for Drug Development
Meyer et al. (2003) investigated the structural characterization of two oxadiazole derivatives, including this compound. This research is significant in the synthesis of new potential non-peptide angiotensin receptor antagonists, showing the compound's relevance in medicinal chemistry (Meyer et al., 2003).
Antimicrobial Applications
Research by Tien et al. (2016) demonstrated the synthesis of derivatives of 2-Methylbenzimidazole containing 1,3,4-Oxadiazole, which were tested for their antimicrobial activity. This research underscores the potential of this compound derivatives in developing new antimicrobial agents (Tien et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various targets, influencing a range of biological processes .
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other oxadiazole derivatives, which often bind to their targets and modulate their activity .
Biochemical Pathways
Oxadiazole derivatives have been found to influence a variety of pathways, including those involved in cell signaling, metabolism, and other cellular processes .
Pharmacokinetics
Similar compounds have been found to have diverse pharmacokinetic properties, which can influence their bioavailability and overall therapeutic potential .
Result of Action
Similar compounds have been found to have a range of effects, including modulation of enzyme activity, alteration of cell signaling pathways, and other effects .
Action Environment
The action of Methyl 5-(4-methylphenyl)-1,2,4-oxadiazole-3-carboxylate can be influenced by various environmental factors. For instance, the presence of other molecules, pH, temperature, and other factors can influence the compound’s stability, efficacy, and overall action .
properties
IUPAC Name |
methyl 5-(4-methylphenyl)-1,2,4-oxadiazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-3-5-8(6-4-7)10-12-9(13-16-10)11(14)15-2/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHSICZFFVWIJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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